molecular formula C7H7ClO B1602672 4-Chloro-3-methylphenol-2,6-d2 CAS No. 93951-72-5

4-Chloro-3-methylphenol-2,6-d2

Cat. No.: B1602672
CAS No.: 93951-72-5
M. Wt: 144.59 g/mol
InChI Key: CFKMVGJGLGKFKI-XRIVEGAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methylphenol-2,6-d2 is a deuterated derivative of 4-chloro-3-methylphenol. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2 and 6 positions on the phenol ring. It is commonly used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenol-2,6-d2 typically involves the deuteration of 4-chloro-3-methylphenol. This process can be achieved through various methods, including:

    Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under specific conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenol-2,6-d2 undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: Formation of 4-chloro-2,6-dideuterio-3-methylquinone.

    Reduction: Formation of 4-chloro-2,6-dideuterio-3-methylcyclohexanol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methylphenol-2,6-d2 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in studies involving enzyme kinetics and metabolic pathways due to its deuterium labeling.

    Medicine: Investigated for its potential antimicrobial properties and as a therapeutic agent in cancer research.

    Industry: Utilized in the development of deuterated drugs and as a reference standard in quality control processes.

Comparison with Similar Compounds

4-Chloro-3-methylphenol-2,6-d2 can be compared with other similar compounds, such as:

    4-Chloro-3-methylphenol:

    4-Chloro-2,6-dimethylphenol: Another derivative with different substitution patterns on the phenol ring.

    4-Chloro-3-methoxyphenol: A compound with a methoxy group instead of a methyl group, affecting its chemical properties and applications.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studies involving isotopic effects and reaction mechanisms.

Properties

IUPAC Name

4-chloro-2,6-dideuterio-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3/i2D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKMVGJGLGKFKI-XRIVEGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1O)[2H])C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584359
Record name 4-Chloro-3-methyl(2,6-~2~H_2_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-72-5
Record name 4-Chloro-3-methyl(2,6-~2~H_2_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-72-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-methylphenol-2,6-d2
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-methylphenol-2,6-d2
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-methylphenol-2,6-d2
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-methylphenol-2,6-d2
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-methylphenol-2,6-d2
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-methylphenol-2,6-d2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.